molecular formula C22H28ClN3O4S B14972146 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

Cat. No.: B14972146
M. Wt: 466.0 g/mol
InChI Key: WPEKDJFBSCJJJY-UHFFFAOYSA-N
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Description

N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group, a sulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The chlorophenyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl group via sulfonation. The final step involves the coupling of the piperazine derivative with the benzamide moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
  • 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H28ClN3O4S

Molecular Weight

466.0 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H28ClN3O4S/c1-17(2)30-21-8-6-18(7-9-21)22(27)24-10-15-31(28,29)26-13-11-25(12-14-26)20-5-3-4-19(23)16-20/h3-9,16-17H,10-15H2,1-2H3,(H,24,27)

InChI Key

WPEKDJFBSCJJJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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